![molecular formula C17H19N3O5S B5585904 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5585904.png)
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
The compound of interest belongs to a class of chemicals that have been extensively studied for their potential in various applications, including medicinal chemistry and material science. The synthesis and analysis of such compounds contribute significantly to understanding their structural, physical, and chemical characteristics, which are essential for their potential applications.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves strategic chemical reactions that allow for the introduction of specific functional groups. For example, base-mediated intramolecular arylation has been used to synthesize advanced intermediates towards nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014). This method highlights the versatility of sulfonamides in forming complex structures.
Molecular Structure Analysis
The structural analysis of sulfonamide compounds often involves X-ray crystallography to determine their molecular geometry. For example, a related compound's structure was elucidated, showing specific bonding patterns and molecular orientations that contribute to its stability and reactivity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, reflecting their chemical properties. For instance, the reactivity of sulfonamide derivatives has been explored in the context of potential pharmaceutical applications, such as inhibitors for specific enzymes (Röver et al., 1997). These studies provide insights into the functional capabilities of sulfonamide compounds.
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility and crystalline structure, are critical for their practical applications. Research on related compounds has indicated that modifications to the sulfonamide group can significantly impact these properties, affecting their solubility and stability (Mun et al., 2012).
properties
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-19-13-7-5-11(9-14(13)20(2)17(19)21)18-26(22,23)12-6-8-15(24-3)16(10-12)25-4/h5-10,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOCDYFSHNQORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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